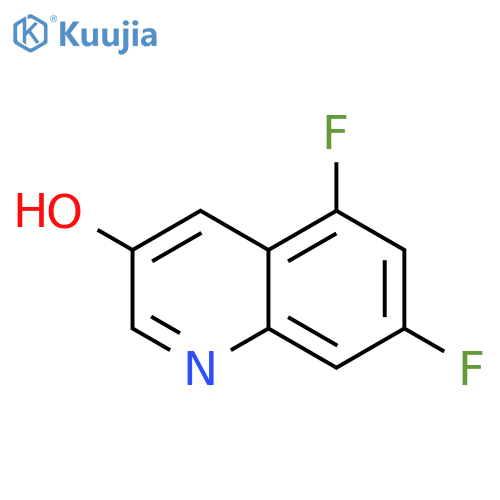Cas no 1483673-86-4 (5,7-Difluoroquinolin-3-ol)

5,7-Difluoroquinolin-3-ol structure
商品名:5,7-Difluoroquinolin-3-ol
5,7-Difluoroquinolin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-Quinolinol, 5,7-difluoro-
- SY339283
- AKOS015051338
- MFCD21291433
- E83343
- 1483673-86-4
- 5,7-difluoroquinolin-3-ol
- EN300-625011
- 5,7-Difluoroquinolin-3-ol
-
- インチ: 1S/C9H5F2NO/c10-5-1-8(11)7-3-6(13)4-12-9(7)2-5/h1-4,13H
- InChIKey: INEJYQSSWQTPCO-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(F)C=C(F)C=2)C=C(O)C=1
計算された属性
- せいみつぶんしりょう: 181.03392011g/mol
- どういたいしつりょう: 181.03392011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
5,7-Difluoroquinolin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-625011-1.0g |
5,7-difluoroquinolin-3-ol |
1483673-86-4 | 1g |
$0.0 | 2023-06-07 | ||
| 1PlusChem | 1P01BJXO-100mg |
5,7-DIFLUOROQUINOLIN-3-OL |
1483673-86-4 | 95% | 100mg |
$203.00 | 2024-06-20 | |
| 1PlusChem | 1P01BJXO-250mg |
5,7-DIFLUOROQUINOLIN-3-OL |
1483673-86-4 | 95% | 250mg |
$330.00 | 2024-06-20 | |
| 1PlusChem | 1P01BJXO-1g |
5,7-DIFLUOROQUINOLIN-3-OL |
1483673-86-4 | 95% | 1g |
$909.00 | 2023-12-21 |
5,7-Difluoroquinolin-3-ol 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
1483673-86-4 (5,7-Difluoroquinolin-3-ol) 関連製品
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
